1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone
Overview
Description
1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a nitrophenyl group and a methyl group attached to the triazole ring, as well as an ethanone group
Preparation Methods
The synthesis of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically involves the following steps:
Preparation of the azide precursor: The azide precursor can be synthesized by reacting 4-nitrophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 4-nitrophenyl azide.
Preparation of the alkyne precursor: The alkyne precursor can be synthesized by reacting propargyl alcohol with methyl iodide in the presence of a base to form 5-methyl-1-propargyl-1H-1,2,3-triazole.
CuAAC reaction: The azide and alkyne precursors are then reacted in the presence of a copper catalyst (e.g., copper sulfate and sodium ascorbate) to form this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with a halogen using halogenating agents.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, halogenating agents, potassium permanganate, and chromium trioxide. The major products formed from these reactions include the corresponding amino, halogenated, and carboxylic acid derivatives.
Scientific Research Applications
1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound can be used as a probe to study biological processes involving triazole-containing molecules, such as enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with improved properties.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring and nitrophenyl group are likely to play key roles in these interactions, potentially binding to enzymes or receptors and modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(4-nitrophenyl)-1H-1,2,3-triazole: This compound lacks the methyl and ethanone groups, which may affect its chemical properties and biological activity.
1-(5-methyl-1H-1,2,3-triazol-4-yl)ethanone: This compound lacks the nitrophenyl group, which may affect its chemical properties and biological activity.
1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol: This compound has a hydroxyl group instead of an ethanone group, which may affect its chemical properties and biological activity.
Properties
IUPAC Name |
1-[5-methyl-1-(4-nitrophenyl)triazol-4-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7-11(8(2)16)12-13-14(7)9-3-5-10(6-4-9)15(17)18/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYHGXJSURODIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319896 | |
Record name | 1-[5-methyl-1-(4-nitrophenyl)triazol-4-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811416 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128883-68-1 | |
Record name | 1-[5-methyl-1-(4-nitrophenyl)triazol-4-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.